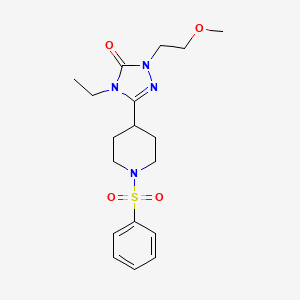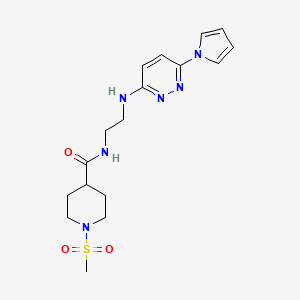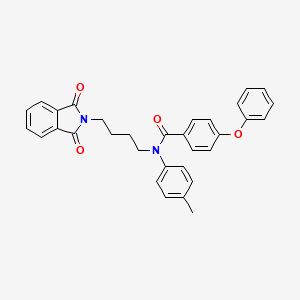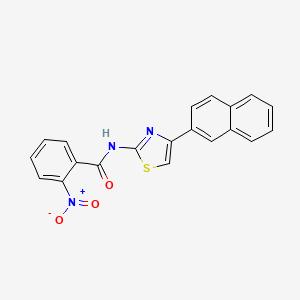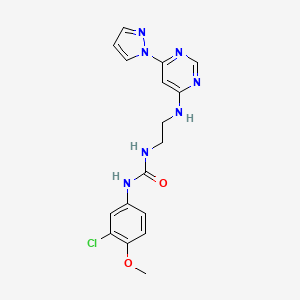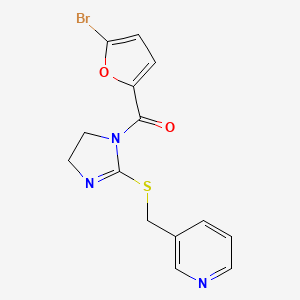
(5-bromofuran-2-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromofuran-2-yl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C14H12BrN3O2S and its molecular weight is 366.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Properties and Material Applications
- A study by Volpi et al. (2017) on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot condensation process, showcased their potential in creating luminescent materials due to their remarkable Stokes' shift and tunable quantum yields. These compounds have been applied in developing low-cost luminescent materials when dispersed in polyurethane resin, indicating potential applications in optoelectronics or as fluorescent markers (Volpi et al., 2017).
Synthesis and Structural Insights
- Ge et al. (2011) described the synthesis of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate via a novel tandem annulation reaction. This study contributes to understanding the structural aspects and synthesis pathways of complex heterocyclic compounds, which can be crucial for designing compounds with desired properties (Ge et al., 2011).
Antiprotozoal Agents
- A novel synthesis approach by Ismail et al. (2004) led to the creation of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showing significant antiprotozoal activity. This highlights the potential of structurally similar compounds in therapeutic applications against protozoal infections (Ismail et al., 2004).
Antiviral and Antibacterial Applications
- The synthesis and evaluation of novel benzofuran-transition metal complexes for their antiviral properties were explored by Galal et al. (2010). Their findings indicated that these complexes exhibit potent inhibitory activity against HIV, showcasing the potential of furan and imidazole derivatives in developing new antiviral agents (Galal et al., 2010).
High-Pressure Kinetic Studies
- Schutte-Smith et al. (2019) conducted a study on methanol substitution in fac-[Re(Trop)(CO)3(MeOH)] by different monodentate nucleophiles under various conditions. Such research into the reactivity and substitution kinetics of metal complexes can provide foundational knowledge for catalyst design in chemical synthesis (Schutte-Smith et al., 2019).
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-12-4-3-11(20-12)13(19)18-7-6-17-14(18)21-9-10-2-1-5-16-8-10/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPITCXQMAOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

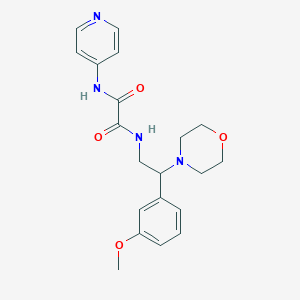


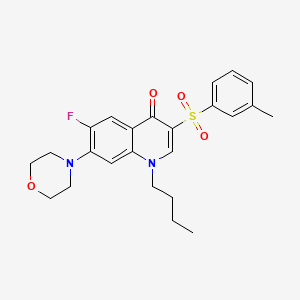
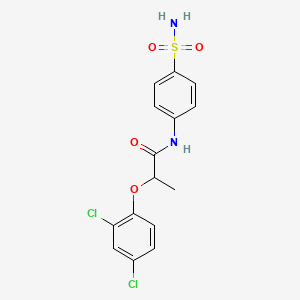
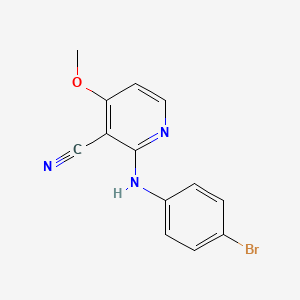
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)
